molecular formula C17H13Cl2NO3 B2724350 N-[2,2-bis(furan-2-yl)ethyl]-3,4-dichlorobenzamide CAS No. 2415633-69-9

N-[2,2-bis(furan-2-yl)ethyl]-3,4-dichlorobenzamide

Cat. No.: B2724350
CAS No.: 2415633-69-9
M. Wt: 350.2
InChI Key: UTSFKRXVLLXKDS-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-3,4-dichlorobenzamide is an organic compound that features a benzamide core substituted with two furan rings and two chlorine atoms

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3/c18-13-6-5-11(9-14(13)19)17(21)20-10-12(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,12H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSFKRXVLLXKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-3,4-dichlorobenzamide typically involves the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furfural with a suitable amine under acidic conditions.

    Coupling with 3,4-dichlorobenzoyl chloride: The intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-3,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-3,4-dichlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The furan rings and dichlorobenzamide moiety allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)furan-2-carboxamide
  • N-(furan-2-ylmethyl)benzamide
  • 3,4-dichlorobenzamide

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-3,4-dichlorobenzamide is unique due to the presence of two furan rings and two chlorine atoms, which confer distinct chemical and biological properties. This makes it more versatile in its applications compared to similar compounds .

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